Structural Identity: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer – A Key Procurement Distinction
The target compound (2,3-dimethylphenyl regioisomer) is a distinct chemical entity from the more commonly indexed 2,4-dimethylphenyl regioisomer (CHEBI:112205) [1]. The two compounds share identical molecular formula (C18H22N2S2) and molecular weight (330.5 g/mol) but differ in the substitution pattern on the phenyl ring attached to the thiourea nitrogen. In the absence of experimental bioactivity data, this structural difference is the primary verifiable basis for distinguishing between the two products.
| Evidence Dimension | Regiochemistry of N-phenyl substitution |
|---|---|
| Target Compound Data | 2,3-Dimethylphenyl substitution pattern |
| Comparator Or Baseline | 2,4-Dimethylphenyl substitution pattern (CHEBI:112205) |
| Quantified Difference | None (qualitative structural distinction; no quantitative biological comparison data available in public domain) |
| Conditions | N/A – no comparative bioassay data identified |
Why This Matters
Procurement must verify the exact substitution pattern to ensure consistency with prior unpublished in-house data or specific synthetic pathway requirements, as the regioisomer cannot be assumed to behave identically in biological or chemical contexts.
- [1] ChEBI Ontology Entry: 1-(2,4-dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea (CHEBI:112205). European Bioinformatics Institute. View Source
